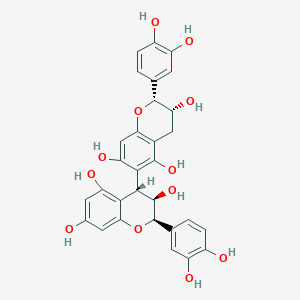
Magnesium Disodium EDTA
Overview
Description
Magnesium Disodium Ethylenediaminetetraacetate is a chelating agent that binds to metal ions, forming stable complexes. It is widely used in various fields, including analytical chemistry, medicine, and industrial applications. The compound is particularly effective in binding to calcium and magnesium ions, making it useful in water treatment, pharmaceuticals, and as a preservative in food products.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Magnesium Disodium EDTA acts as a ligand, forming chelates with metal ions . This interaction involves the coordination of the metal ion with two or more donor groups of the EDTA molecule . The formation of these chelates is highly dependent on the pH, and for the titration of Mg2+, the solution must be buffered to a pH of 10 to ensure quantitative complex formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its binding interactions with metal ions. This can result in enzyme inhibition or activation, changes in gene expression, and alterations in the function of other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium Disodium Ethylenediaminetetraacetate is synthesized by reacting ethylenediaminetetraacetic acid with magnesium and disodium salts. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the addition of magnesium chloride and disodium hydroxide. The mixture is then heated and stirred until the reaction is complete, resulting in the formation of Magnesium Disodium Ethylenediaminetetraacetate.
Industrial Production Methods: In industrial settings, the production of Magnesium Disodium Ethylenediaminetetraacetate involves large-scale reactors where ethylenediaminetetraacetic acid is reacted with magnesium oxide and disodium carbonate. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of the chelate. The product is then purified through filtration and crystallization processes.
Chemical Reactions Analysis
Types of Reactions: Magnesium Disodium Ethylenediaminetetraacetate primarily undergoes complexation reactions. It forms stable complexes with various metal ions, including calcium, magnesium, iron, and zinc. These reactions are essential in applications such as water softening, where the compound binds to calcium and magnesium ions, preventing the formation of scale.
Common Reagents and Conditions: The complexation reactions typically occur in aqueous solutions with a pH range of 4 to 10. Common reagents used in these reactions include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are usually carried out at room temperature, although some may require slight heating to enhance the reaction rate.
Major Products Formed: The major products formed from these reactions are the metal-chelate complexes. For example, when Magnesium Disodium Ethylenediaminetetraacetate reacts with calcium chloride, the product is a calcium-ethylenediaminetetraacetate complex, which is soluble in water and prevents the precipitation of calcium carbonate.
Scientific Research Applications
Magnesium Disodium Ethylenediaminetetraacetate has a wide range of applications in scientific research:
Chemistry: It is used as a titrant in complexometric titrations to determine the concentration of metal ions in solutions.
Biology: The compound is used to stabilize enzymes and proteins by binding to metal ions that may cause denaturation.
Medicine: It is employed in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Industry: Magnesium Disodium Ethylenediaminetetraacetate is used in water treatment to prevent scale formation and in the food industry as a preservative to prevent oxidation and spoilage.
Mechanism of Action
The mechanism of action of Magnesium Disodium Ethylenediaminetetraacetate involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can donate electron pairs to metal ions, forming coordinate covalent bonds. This chelation process effectively sequesters metal ions, reducing their reactivity and preventing them from participating in unwanted chemical reactions. The chelate complexes are then excreted from the body or removed from solutions, depending on the application.
Comparison with Similar Compounds
Magnesium Disodium Ethylenediaminetetraacetate is similar to other chelating agents such as:
Calcium Disodium Ethylenediaminetetraacetate: Used in similar applications but has a higher affinity for calcium ions.
Tetrasodium Ethylenediaminetetraacetate: More soluble in water and used in applications requiring higher solubility.
Nitrilotriacetic Acid: Another chelating agent with a similar structure but lower stability constants for metal complexes.
Uniqueness: Magnesium Disodium Ethylenediaminetetraacetate is unique due to its balanced affinity for both calcium and magnesium ions, making it particularly effective in applications where both ions are present. Its stability and solubility in water also make it a versatile chelating agent for various industrial and medical applications.
Properties
IUPAC Name |
magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Mg.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNVVAMWLMUZOZ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12MgN2Na2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893253 | |
| Record name | Sodium [(ethylenedinitrilo)tetraacetato]magnesate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White odorless crystalline solid; [MSDSonline] | |
| Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium sodium ethylenediaminetetraacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8767 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14402-88-1 | |
| Record name | Magnesium sodium ethylenediaminetetraacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium [(ethylenedinitrilo)tetraacetato]magnesate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']magnesate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM DISODIUM EDTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDT563S5VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Magnesium Disodium EDTA help in detecting bacteria producing metallo-β-lactamases (MBLs)?
A1: Mg-EDTA acts as an MBL inhibitor. [] MBLs are enzymes produced by certain bacteria that provide resistance to carbapenem antibiotics, making these infections difficult to treat. The double-disk synergy test (DDST) utilizes the inhibitory action of Mg-EDTA on MBLs. In this test, a disk containing an antibiotic and a disk containing Mg-EDTA are placed on an agar plate inoculated with the bacteria in question. If the bacteria produce MBLs, the presence of Mg-EDTA will inhibit the enzyme, allowing the antibiotic to be effective and creating a clear zone of bacterial growth inhibition around the antibiotic disk. This synergistic effect between the Mg-EDTA and the antibiotic confirms the presence of MBL-producing bacteria. []
Q2: Beyond its use in bacterial detection, does this compound have other applications?
A2: Yes, Mg-EDTA is also utilized as a foliar fertilizer, particularly in situations where magnesium deficiency is a concern. [] Magnesium is a key component of chlorophyll, essential for photosynthesis in plants. Foliar application of Mg-EDTA has been shown to be effective in delivering magnesium directly to plant leaves. This method can be particularly beneficial in saline soils where magnesium uptake through roots might be hindered. Research suggests that foliar application of Mg-EDTA can improve chlorophyll content and overall plant growth compared to untreated plants or those treated with other forms of magnesium. []
Q3: Are there any comparisons between the effectiveness of this compound and other forms of magnesium as foliar fertilizers?
A3: Research has been conducted to compare the efficacy of this compound (Mg-EDTA) with other forms of magnesium fertilizers, such as magnesium sulfate (MgSO4·7 H2O) and magnesium nanoparticles (Mg-NPs). [] The study found that while both MgSO4 and Mg-EDTA improved magnesium levels in plants, Mg-NPs demonstrated superior efficacy in enhancing berry development and photosynthetic activity in 'Superior Seedless' grapes. [] This suggests that the form in which magnesium is delivered can influence its effectiveness as a foliar fertilizer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















